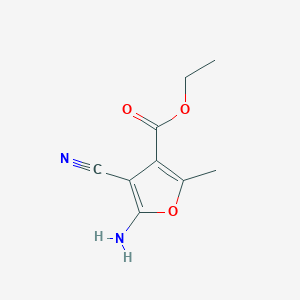

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-3-13-9(12)7-5(2)14-8(11)6(7)4-10/h3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLFLMJTRHHRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351196 | |

| Record name | Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14476-67-6 | |

| Record name | Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Proposed Synthetic Route for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, a substituted furan of interest in medicinal chemistry and materials science. Due to the absence of a specifically documented synthesis for this exact compound in reviewed literature, this paper details a plausible and chemically sound route adapted from established methodologies for structurally analogous aminofurans and aminothiophenes. The proposed synthesis involves a multi-component reaction, a versatile and efficient strategy in heterocyclic chemistry. This document provides a comprehensive experimental protocol, analysis of key reaction parameters, and visualizations of the proposed pathway to aid researchers in the practical synthesis of this target molecule.

Introduction

Substituted furans are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities and unique chemical properties make them attractive targets for organic synthesis. This compound, in particular, possesses a combination of functional groups—an amino group, a cyano group, an ester, and a methyl group—that make it a versatile intermediate for further chemical transformations.

This guide proposes a one-pot synthesis strategy based on the principles of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[1][2] While traditionally used for thiophene synthesis, the underlying principles of a multi-component condensation involving a ketone, an active methylene nitrile, and a base catalyst can be adapted for the synthesis of highly substituted furans.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a one-pot reaction involving ethyl acetoacetate, malononitrile, and a suitable base catalyst in an appropriate solvent. The reaction is anticipated to proceed through a series of condensation and cyclization steps to yield the desired furan product.

Proposed Reaction Scheme:

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from similar multi-component reactions for the synthesis of substituted aminothiophenes and aminofurans.[1][2]

Materials:

-

Ethyl acetoacetate

-

Malononitrile

-

Piperidine (or another suitable base like diethylamine)

-

Ethanol (absolute)

-

Hydrochloric acid (for neutralization, if necessary)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.

-

Addition of Catalyst: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data from Analogous Syntheses

While specific yield data for the target molecule is unavailable, the following table summarizes yields achieved for structurally similar compounds synthesized via related multi-component reactions. This data can serve as a benchmark for the proposed synthesis.

| Product | Starting Materials | Catalyst | Solvent | Yield (%) | Reference |

| Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate | Ethyl (E)-2-cyano-3-(p-tolyl)acrylate, Ethyl glycinate hydrochloride | DBU | DMF | 53 | [3] |

| Diethyl 5-amino-3-(4-bromophenyl)furan-2,4-dicarboxylate | Ethyl (E)-3-(4-bromophenyl)-2-cyanoacrylate, Ethyl glycinate hydrochloride | DBU | DMF | 55 | [3] |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Ethyl cyanoacetate, Acetylacetone, Sulfur | Diethylamine | Ethanol | 52 | [1] |

| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Ethyl acetoacetate, Methyl cyanoacetate, Sulfur | Morpholine | Ethanol | 52 | [2] |

Logical Workflow of the Synthesis and Purification

The following diagram illustrates the logical steps from starting materials to the purified final product.

Caption: Logical workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide presents a viable and detailed synthetic route for this compound based on established chemical literature for analogous compounds. The proposed one-pot, multi-component reaction offers an efficient and straightforward approach to this highly functionalized furan derivative. The provided experimental protocol, along with comparative data from similar syntheses, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the practical preparation and further investigation of this promising chemical entity. It is recommended that the reaction conditions be optimized to maximize the yield and purity of the final product.

References

In-depth Technical Guide: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (CAS 14476-67-6)

Notice to the Reader: A comprehensive search of scientific and technical literature reveals a significant lack of detailed public information for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (CAS 14476-67-6). While the compound is available from commercial chemical suppliers, it appears to be a novel or largely uncharacterized substance. Consequently, the creation of an in-depth technical guide that includes quantitative data, detailed experimental protocols, and established signaling pathways is not feasible at this time.

This document outlines the basic available information and provides a framework for the type of data and experimental detail that would be necessary to construct a complete technical whitepaper for researchers, scientists, and drug development professionals.

Chemical Identity and Basic Properties

This section would typically summarize the fundamental physicochemical properties of the compound. However, specific experimental data is not available in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Data | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | Supplier Data |

| Molecular Weight | 194.19 g/mol | Calculated |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

| pKa | Not Reported | - |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Chemical Shifts |

| ¹H NMR | Not Reported |

| ¹³C NMR | Not Reported |

| Mass Spectrometry (MS) | Not Reported |

| Infrared (IR) Spectroscopy | Not Reported |

Synthesis and Purification

Detailed, validated experimental protocols for the synthesis of this compound are not available in published scientific literature. A potential synthetic route could be hypothesized based on general principles of furan chemistry, but this would require experimental validation.

Hypothetical Synthesis Workflow

A plausible, though unverified, synthetic pathway could involve a multi-component reaction. This would need to be developed and optimized in a laboratory setting. The general workflow for such a process is outlined below.

Caption: Hypothetical workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Example Template)

A complete protocol would include the following sections:

-

Materials and Reagents: A list of all chemicals with their required purity and suppliers.

-

Equipment: A list of all necessary laboratory equipment.

-

Reaction Setup: A detailed description of how the reaction vessel and other equipment should be assembled.

-

Procedure: Step-by-step instructions for the reaction, including the order of addition of reagents, reaction times, and temperatures.

-

Workup and Isolation: Detailed steps for quenching the reaction and isolating the crude product.

-

Purification: A specific method for purifying the compound, such as recrystallization or column chromatography, with details of solvents and conditions.

-

Characterization: The results of analytical techniques (NMR, MS, etc.) used to confirm the identity and purity of the final product.

Biological Activity and Mechanism of Action

There is no published information regarding the biological activity, mechanism of action, or potential signaling pathways affected by this compound. Research in this area would be required to elucidate its pharmacological profile.

Experimental Workflow for Biological Screening

A typical workflow to screen this compound for biological activity is presented below.

Caption: A generalized workflow for the biological screening and mechanism of action studies.

Future Research Directions

To build a comprehensive technical profile of this compound, the following research areas need to be addressed:

-

Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with complete characterization of the compound's physical and spectral properties.

-

In Vitro Biological Screening: Systematic screening against a panel of biological targets (e.g., kinases, GPCRs, ion channels) and in various disease-relevant cell-based assays (e.g., cancer cell proliferation, anti-inflammatory assays).

-

Mechanism of Action Studies: For any confirmed biological activity, in-depth studies to identify the molecular target(s) and elucidate the downstream signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the relationship between the chemical structure and biological activity, which could guide the development of more potent and selective compounds.

-

Pharmacokinetic and In Vivo Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in animal models if warranted by in vitro data.

"Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate" physical and chemical properties

Foreword

This technical guide addresses the physical and chemical properties of "Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate." Extensive searches of scientific literature and chemical databases have revealed a significant lack of detailed, publicly available experimental data for this specific furan derivative. While the compound is listed by chemical suppliers, indicating its existence, in-depth characterization data such as melting point, boiling point, spectral analyses, and specific synthesis protocols are not published.

Therefore, this guide provides the fundamental identifying information for this compound. Additionally, for comparative and informational purposes, a detailed profile of the structurally similar and well-documented thiophene analog, "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," is presented. This information is intended to serve as a reference for researchers and scientists in the field of drug development and chemical synthesis.

This compound: Identification

While detailed experimental data is not available, the following identifiers for this compound have been confirmed:

| Identifier | Value |

| CAS Number | 14476-67-6 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Chemical Structure | dot graph CompoundStructure { graph [layout=neato, imagepath="."]; node [shape=plaintext]; edge [style=solid]; "C1" [label="O", pos="0,0!"]; "C2" [label="C", pos="1,-0.5!"]; "C3" [label="C", pos="1,0.5!"]; "C4" [label="C", pos="2,0!"]; "C5" [label="C", pos="2,-1!"]; "C6" [label="C", pos="3,-0.5!"]; "N1" [label="N", pos="4,-0.5!"]; "C7" [label="C", pos="2.5,0.75!"]; "N2" [label="NH2", pos="3.5,0.75!"]; "C8" [label="C", pos="1.5,1.5!"]; "O1" [label="O", pos="1,2!"]; "O2" [label="O", pos="2,2!"]; "C9" [label="CH2CH3", pos="2.5,2.5!"]; "C10" [label="CH3", pos="0.5,-1.5!"]; C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C4; C2 -- C5; C4 -- C6; C6 -- N1 [style=triple]; C4 -- C7; C7 -- N2; C3 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- C9; C5 -- C10; } Chemical structure of this compound. |

Commercial availability is noted through suppliers such as BLDpharm and Sigma-Aldrich, the latter listing it under the AldrichCPR brand. These suppliers may possess internal data that is not publicly disclosed.

Analog Compound Profile: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Due to the absence of detailed data for the target furan, this section provides a comprehensive overview of its thiophene analog. This compound shares a similar structural backbone, with the furan oxygen being replaced by a sulfur atom.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

| Property | Value | Source |

| CAS Number | 23903-46-0 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 210.26 g/mol | [1] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 151 °C | [2] |

| Boiling Point (Predicted) | 386.6 ± 42.0 °C | [2] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane; insoluble in water. | [2] |

Spectral Data

While a complete set of spectra is not available in the provided search results, some characteristic spectral information for similar thiophene structures has been reported. For instance, a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, exhibits the following spectral features:

-

IR (cm⁻¹): 3408, 3294 (NH), 1666 (CO).[3]

-

¹H-NMR (CDCl₃): Signals for ethyl group protons (triplet and quartet), methyl group protons (singlet), and amine protons (broad singlet).[3]

Synthesis

The synthesis of 2-aminothiophenes, including this analog, is often achieved through the Gewald reaction . This multi-component reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[3]

The following is a representative protocol for the synthesis of a similar 2-aminothiophene, which illustrates the general methodology.

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.[3]

Detailed Steps:

-

A mixture of ethyl cyanoacetate and an appropriate ketone (e.g., acetylacetone) in absolute ethanol is prepared.[3]

-

This mixture is added to a solution of elemental sulfur and a base (e.g., diethylamine) in absolute ethanol at room temperature.[3]

-

The reaction mixture is then refluxed for a period, typically around 3 hours.[3]

-

After reflux, the mixture is cooled, leading to the precipitation of the product.[3]

-

The solid product is collected by filtration, washed with a suitable solvent like ethanol, and dried.[3]

-

Further purification can be achieved by recrystallization from ethanol.[3]

Safety and Handling

The thiophene analog is associated with the following GHS hazard statements. It is prudent to handle the furan analog with similar precautions until its specific toxicology is determined.

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this class of compounds.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or any associated signaling pathways for this compound. Research on similar heterocyclic structures, such as aminothiophenes and other furan derivatives, suggests potential applications as intermediates in the synthesis of pharmacologically active compounds, including agrochemicals and dyes.[3] However, without direct experimental evidence, any discussion of the biological role of the target compound would be speculative.

Conclusion

This compound is a known chemical entity, as evidenced by its CAS number and commercial availability. However, a comprehensive, publicly accessible dataset detailing its physical and chemical properties, a specific synthesis protocol, and biological activity is currently lacking. The provided information on its thiophene analog, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, offers a valuable point of reference for researchers interested in this class of compounds. Further experimental investigation is required to fully characterize the properties and potential applications of the target furan derivative.

References

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (CAS No. 14476-67-6, Molecular Formula: C₉H₁₀N₂O₃) is a polysubstituted furan derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile synthetic intermediates. This technical guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics (NMR, IR, and MS) and a plausible synthetic protocol for this compound. Due to the limited availability of published experimental data for this specific molecule, the presented spectroscopic values are predicted based on the analysis of structurally analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar furan and thiophene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.50 | Singlet (s) | 3H | Furan-CH₃ |

| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~5.0-6.0 (broad) | Singlet (s) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Ester) |

| ~158 | C 5-NH₂ |

| ~150 | C 2-CH₃ |

| ~117 | C ≡N |

| ~100 | C 3-COOEt |

| ~90 | C 4-CN |

| ~61 | -O-CH₂ -CH₃ |

| ~14 | Furan-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong | N-H stretch (amino group) |

| 2220 - 2260 | Strong | C≡N stretch (nitrile) |

| 1680 - 1720 | Strong | C=O stretch (ester) |

| 1600 - 1650 | Medium | N-H bend (amino group) |

| 1500 - 1580 | Medium | C=C stretch (furan ring) |

| 1200 - 1300 | Strong | C-O stretch (ester & furan) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 165 | Medium | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 149 | Medium | [M - OC₂H₅]⁺ |

| 121 | Medium | Fragmentation of the furan ring |

Experimental Protocols

Synthesis of this compound

This proposed synthesis is a one-pot, three-component reaction.

-

Materials:

-

Ethyl acetoacetate

-

Malononitrile

-

A base (e.g., piperidine or triethylamine)

-

An oxidizing agent (e.g., iodine or air)

-

An appropriate solvent (e.g., ethanol or dimethylformamide)

-

-

Procedure:

-

To a solution of ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a suitable base like piperidine.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to facilitate the initial condensation reaction.

-

Introduce an oxidizing agent, such as iodine (1 equivalent), to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate, this compound, can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

-

Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

-

Visualizations

Caption: Molecular structure with key functional groups.

Caption: Workflow from synthesis to characterization.

An In-Depth Technical Guide to the Starting Materials for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a polysubstituted furan derivative of significant interest in medicinal chemistry and drug discovery due to its versatile chemical scaffold. The strategic combination of amino, cyano, and carboxylate functional groups on a furan core makes it a valuable intermediate for the synthesis of a wide range of more complex heterocyclic compounds with potential biological activities. This technical guide provides a comprehensive overview of the primary starting materials and the synthetic route for the preparation of this key compound.

Core Synthesis Route and Starting Materials

The most direct and industrially relevant synthesis of this compound, identified by its CAS number 14476-67-6, proceeds via a cyclocondensation reaction. The essential starting materials for this synthesis are:

-

Ethyl 2-chloroacetoacetate (CAS: 609-15-4)

-

Malononitrile (CAS: 109-77-3) [1]

This reaction provides an efficient pathway to the target molecule, leveraging readily available and cost-effective precursors.

Starting Material Profiles

A clear understanding of the properties of the starting materials is crucial for safe handling and optimal reaction outcomes.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Ethyl 2-chloroacetoacetate |  | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid, reactive α-haloketone and β-ketoester. |

| Malononitrile |  | C₃H₂N₂ | 66.06 | White crystalline solid, a versatile C-H acid used in various condensation reactions. |

Experimental Protocol

While the specific, optimized industrial protocol for the synthesis of this compound is often proprietary, a general laboratory-scale procedure can be derived from analogous syntheses of substituted aminofurans. The reaction is typically carried out as a one-pot synthesis.

General Procedure:

-

Reaction Setup: A solution of malononitrile in a suitable polar aprotic solvent, such as ethanol or dimethylformamide (DMF), is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Base Addition: A base is added to the solution to deprotonate the malononitrile, forming a reactive nucleophile. Common bases for this type of reaction include sodium ethoxide, potassium carbonate, or a tertiary amine like triethylamine.

-

Addition of Ethyl 2-chloroacetoacetate: Ethyl 2-chloroacetoacetate is then added dropwise to the reaction mixture. The reaction is often exothermic, and the temperature may need to be controlled.

-

Reaction Progression: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product, followed by filtration.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final this compound.

Proposed Reaction Pathway

The synthesis of this compound from ethyl 2-chloroacetoacetate and malononitrile likely proceeds through a multi-step reaction sequence initiated by the deprotonation of malononitrile.

Caption: Proposed reaction pathway for the synthesis.

The proposed mechanism involves the following key steps:

-

Deprotonation: The base abstracts a proton from the active methylene group of malononitrile to form the malononitrile anion.

-

Nucleophilic Attack: The malononitrile anion acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate, displacing the chloride ion.

-

Tautomerization: The resulting intermediate likely tautomerizes to form an enolate.

-

Intramolecular Cyclization: An intramolecular cyclization, akin to a Thorpe-Ziegler reaction, occurs where the enolate oxygen attacks one of the nitrile groups. Subsequent tautomerization and protonation lead to the formation of the stable aromatic furan ring.

Alternative Synthetic Strategies

While the reaction of ethyl 2-chloroacetoacetate and malononitrile is a primary route, other strategies for the synthesis of polysubstituted aminofurans exist and could potentially be adapted. These often involve multicomponent reactions. One such related synthesis involves the reaction of an α-hydroxyketone with malononitrile, which provides a pathway to 2-aminofurans. This suggests that in situ formation of an α-hydroxy derivative from ethyl 2-chloroacetoacetate could be an alternative mechanistic consideration.

The following workflow illustrates a generalized approach to the synthesis of substituted aminofurans, highlighting the key stages from starting material selection to final product characterization.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a well-defined process with readily accessible starting materials, primarily ethyl 2-chloroacetoacetate and malononitrile. The reaction proceeds through a base-catalyzed cyclocondensation, offering an efficient route to this valuable heterocyclic building block. A thorough understanding of the reaction mechanism and experimental parameters is essential for researchers and professionals in drug development to optimize the synthesis and utilize this compound in the creation of novel therapeutic agents. Further research into alternative, greener synthetic methodologies could also be a valuable area of exploration.

References

The Dawn of a New Therapeutic Frontier: Discovery and Technical Guide to Novel Aminocyano Furan Derivatives

A comprehensive analysis for researchers, scientists, and drug development professionals.

The relentless pursuit of novel therapeutic agents has led researchers down many molecular avenues. Among the most promising are heterocyclic compounds, with the furan nucleus standing out as a scaffold of significant biological importance.[1] This technical guide delves into a specific, highly promising subclass: novel aminocyano furan derivatives. These compounds have demonstrated considerable potential in medicinal chemistry, particularly in the development of anticancer agents. This document provides an in-depth overview of their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate, serving as a critical resource for the drug discovery and development community.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel aminocyano furan derivatives is underscored by their potent cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro biological activity of representative compounds, highlighting their efficacy and providing a basis for structure-activity relationship (SAR) studies.

| Compound ID | Heterocyclic Core | Substitution | Target Cell Line | Activity (IC₅₀) µM |

| 1 | Furan | 2-amino-5-(4-bromophenyl)-3-cyano | MCF-7 (Breast Cancer) | 4.06[1] |

| 2 | Furan | 2-amino-5-(4-chlorophenyl)-3-cyano | MCF-7 (Breast Cancer) | 2.96[1] |

Synthetic Pathways and Experimental Protocols

The synthesis of substituted 2-amino-3-cyanofurans is efficiently achieved through a one-pot, three-component reaction. This method offers high yields and a straightforward procedure, making it amenable to the generation of diverse compound libraries for further screening.

A plausible synthetic workflow for the generation and subsequent biological evaluation of these novel compounds is outlined below.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanofuran Derivatives

This protocol is adapted from established methods for the synthesis of related 2-amino-3-cyanopyridines and is a representative procedure for the synthesis of the target furan derivatives.

Materials:

-

Substituted α-hydroxyketone (1 mmol)

-

Malononitrile (1 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

A mixture of the α-hydroxyketone (1 mmol), malononitrile (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the resulting solid precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-amino-3-cyanofuran derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized aminocyano furan derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).

-

Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Detailed Experimental Protocol: Kinase Inhibition Assay

Materials:

-

Kinase of interest (e.g., PI3K, Akt)

-

Kinase buffer

-

ATP

-

Substrate peptide

-

Synthesized aminocyano furan derivatives

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

A reaction mixture containing the kinase, its substrate, and the test compound at various concentrations is prepared in the wells of a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ATP remaining is quantified using a luminescent assay kit according to the manufacturer's instructions.

-

The luminescence is measured using a luminometer.

-

The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC₅₀ values are determined.

Proposed Mechanism of Action and Signaling Pathway

Emerging evidence suggests that furan derivatives can exert their anticancer effects by modulating key cellular signaling pathways.[2] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Furo[2,3-d]pyrimidine derivatives, which are structurally related to the aminocyano furans discussed herein, have been identified as potent inhibitors of the PI3K/Akt pathway.[2] It is therefore proposed that novel aminocyano furan derivatives may also target this crucial signaling cascade.

The following diagram illustrates the proposed mechanism of action, where the aminocyano furan derivative inhibits the PI3K/Akt pathway, leading to the induction of apoptosis.

Conclusion

The discovery and development of novel aminocyano furan derivatives represent a significant advancement in the field of medicinal chemistry. Their straightforward synthesis, coupled with potent and selective anticancer activity, positions them as highly attractive candidates for further preclinical and clinical investigation. The elucidation of their mechanism of action, likely involving the inhibition of the PI3K/Akt signaling pathway, provides a rational basis for their continued development. This technical guide serves as a foundational resource to aid researchers in this promising area of drug discovery, with the ultimate goal of translating these findings into novel and effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression [mdpi.com]

An In-depth Technical Guide to the Basic Characterization of Substituted Furan-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furan-3-carboxylates are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile scaffold in a multitude of biologically active molecules and functional materials.[1][2] The incorporation of a carboxylate group at the 3-position, along with other substituents on the furan ring, allows for a wide range of chemical modifications to tune the physicochemical and biological properties of these compounds.[3][4]

Furan-containing compounds are present in numerous natural products and have been developed as therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5] Notably, some furan derivatives have been identified as potent inhibitors of key signaling pathways implicated in disease, such as the phosphoinositide 3-kinase (PI3K) pathway.[6][7][8] This technical guide provides a comprehensive overview of the fundamental characterization of substituted furan-3-carboxylates, encompassing their synthesis, physicochemical and spectroscopic properties, detailed experimental protocols, and their significance in biological pathways.

Synthesis of Substituted Furan-3-carboxylates

The synthesis of substituted furan-3-carboxylates can be achieved through various synthetic routes, often tailored to the desired substitution pattern. Common methods include the Paal-Knorr furan synthesis and variations thereof, as well as cycloaddition reactions.

One prevalent method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis.[1][9][10] This versatile reaction allows for the formation of the furan ring from readily available starting materials. Another approach is the reaction of alkyl 3-bromo-3-nitroacrylates with acyclic CH-acids, which proceeds through the formation of intermediate nitrodihydrofuran-3-carboxylates.

A distinct strategy for synthesizing polysubstituted furans involves the reaction of sulfonium acylmethylides with acetylenic esters.[11] This method provides a direct and simple route to structurally diverse furan-3-carboxylates. Furthermore, 2,5-disubstituted furan compounds can be prepared by reacting 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene or furan itself with acylating or alkylating reagents.[12]

Physicochemical and Spectroscopic Characterization

The characterization of substituted furan-3-carboxylates relies on a combination of physical property measurements and spectroscopic techniques. These methods provide crucial information for structure elucidation and purity assessment.

Physical Properties

The physical properties of substituted furan-3-carboxylates, such as melting point, boiling point, and appearance, are highly dependent on the nature and position of the substituents on the furan ring. The following table summarizes the physical data for a selection of substituted furan-3-carboxylates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Methyl furan-3-carboxylate | C₆H₆O₃ | 126.11 | - | 154-155 | Colorless to pale yellow liquid |

| Ethyl 5-formyl-2-methylfuran-3-carboxylate | C₉H₁₀O₄ | 182.17 | - | - | - |

| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | C₁₂H₁₆O₅ | 240.25 | - | - | - |

| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | C₁₀H₁₃NO₂S | 211.28 | 148-150 | - | Brown crystal |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural characterization of substituted furan-3-carboxylates.[1][6]

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ) of the furan ring protons are characteristic and are influenced by the electronic effects of the substituents.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Diethyl furan-2,5-dicarboxylate | Acetone-d₆ | 1.34 (t, 6H), 4.33-4.38 (q, 4H), 7.30 (s, 2H)[13] |

| Dibutyl furan-2,5-dicarboxylate | Acetone-d₆ | 0.95 (t, 6H), 1.40-1.49 (m, 4H), 1.69-1.76 (m, 4H), 4.31 (t, 4H), 7.31 (s, 2H)[13] |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | - | - |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | DMSO-d₆ | 1.65-1.67 (m, 4H), 2.40-2.56 (m, 4H), 3.66 (s, 3H), 7.20 (s, 2H) |

| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | DMSO-d₆ | 1.23 (t, 3H), 2.12 (m, 2H), 2.62 (m, 4H), 4.13 (q, 2H), 7.19 (s, 2H)[14] |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the furan ring carbons are indicative of the substitution pattern.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Diethyl furan-2,5-dicarboxylate | Acetone-d₆ | 14.45, 62.00, 119.14, 147.79, 158.41[13] |

| Dibutyl furan-2,5-dicarboxylate | Acetone-d₆ | 13.90, 19.71, 31.36, 65.72, 119.14, 147.80, 158.47[13] |

| Furo[2,3-d]pyrimidine derivative 10a | DMSO-d₆ | 164.0, 163.9, 158.3, 158.0, 154.9, 150.6, 147.0, 143.5, 140.3, 133.7, 131.3, 127.0, 121.6, 120.4, 116.6, 106.7, 63.4, 20.2, 14.4, 13.7[5] |

| Furo[2,3-d]pyrimidine derivative | DMSO-d₆ | 177.1, 164.3, 158.8, 156.2, 151.1, 147.1, 143.6, 132.5, 126.3, 118.1, 114.2, 106.3, 63.6, 17.9, 15.2, 14.2[5] |

| Furo[2,3-d]pyrimidine derivative | DMSO-d₆ | 164.6, 163.9, 158.6, 158.6, 158.4, 156.9, 150.3, 142.1, 132.1, 124.6, 116.8, 114.6, 106.8, 63.2, 55.9, 20.0, 14.4, 13.6[5] |

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the furan ring and the carboxylate group are key diagnostic features.

| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |

| Furan derivatives | - | C=O stretching (ester): ~1720, C=C stretching (furan ring): ~1580, C-O stretching (furan ring): ~1100 |

| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | KBr | 3416, 3294 (NH), 2986, 2856 (CH), 1645 (C=O), 1601, 1493 (C=C), 1263 (C-O)[14] |

| Furan-2,5-dicarboxylic acid dichloride | KBr | 1810 (C=O), 1550, 1500, 1380 (Cfuran), 1200, 640 (C-Cl)[15] |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Methyl furan-3-carboxylate | Electron Ionization | 126 | 95, 39 |

| Furo[2,3-d]pyrimidine derivative 10a | - | 472 | - |

| Furo[2,3-d]pyrimidine derivative | - | 385 | - |

| Furo[2,3-d]pyrimidine derivative | - | 468 | - |

| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | LC-ESI-IT | - | 195.1, 196.2, 223.1, 221.1, 151.2 |

Detailed Experimental Protocols

Synthesis Protocols

This protocol describes the synthesis of a disubstituted furan from a 1,4-dicarbonyl compound precursor generated in situ.[16]

Materials:

-

1,1-Diethoxyhex-2-yne

-

Aqueous acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 1,1-diethoxyhex-2-yne in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the aqueous acid catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-ethyl-5-propylfuran.

This protocol details the synthesis of a tetrasubstituted furan-3,4-dicarboxylate from diethyl 2,3-diacetylsuccinate.[4][8]

Materials:

-

Diethyl 2,3-diacetylsuccinate

-

Aqueous hydrochloric acid (e.g., 0.4 N)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of diethyl 2,3-diacetylsuccinate in a round-bottom flask, add the aqueous hydrochloric acid.

-

Heat the mixture under reflux, potentially using microwave irradiation to accelerate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Combine the organic layers and wash them with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford diethyl 2,5-dimethylfuran-3,4-dicarboxylate.

Spectroscopic Analysis Protocols

This protocol outlines the general procedure for obtaining a UV-Vis spectrum of a substituted furan-3-carboxylate.[6]

Equipment:

-

Double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer.

-

Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam.

-

Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-400 nm for furan derivatives).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.[3][7][17][18]

Materials:

-

NMR tube (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., tetramethylsilane, TMS), if required

-

Pasteur pipette with a cotton or glass wool plug

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the furan derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectra.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or the internal standard.

Biological Significance and Signaling Pathways

The furan scaffold is a key component in many biologically active compounds.[2] One of the most notable examples is Wortmannin, a fungal metabolite that contains a furan ring and is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[4][6][7][8] The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[11][17][19][20][21]

Wortmannin exerts its inhibitory effect by covalently binding to a lysine residue (Lys-802) in the ATP-binding pocket of the p110 catalytic subunit of PI3K.[6] This covalent modification occurs through a nucleophilic attack of the lysine residue on the electrophilic C-20 position of the furan ring of Wortmannin, leading to the inactivation of the enzyme.[6]

PI3K/AKT/mTOR Signaling Pathway and Wortmannin Inhibition

The following diagram illustrates the key steps in the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Wortmannin.

Caption: PI3K/AKT/mTOR pathway and Wortmannin inhibition.

The potent inhibitory activity of Wortmannin highlights the potential of furan-containing molecules as modulators of critical signaling pathways, making substituted furan-3-carboxylates an attractive scaffold for the design and development of novel therapeutic agents. The ability to synthesize a diverse library of these compounds and thoroughly characterize their properties is fundamental to advancing their application in drug discovery.

References

- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Wortmannin - Wikipedia [en.wikipedia.org]

- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]

- 13. Furan synthesis [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

Initial Purity Analysis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial purity analysis of the heterocyclic compound, Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. The methodologies outlined herein are designed to establish the identity, purity, and impurity profile of the compound, crucial for its application in research and drug development. The protocols are based on established analytical techniques for similar small molecules and are intended to serve as a foundational framework for laboratory implementation.

Compound Profile

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14476-67-6[1] |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

Analytical Workflow for Purity Determination

The following diagram illustrates a standard workflow for the comprehensive purity analysis of a synthesized chemical entity like this compound.

Caption: Experimental workflow for the purity analysis of this compound.

Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. The following table summarizes a typical set of results for a sample deemed to be of high purity.

| Parameter | Result |

| Purity by HPLC (Area %) | > 99.5% |

| Major Impurity 1 | 0.15% |

| Major Impurity 2 | 0.10% |

| Total Impurities | < 0.5% |

| Retention Time | 5.8 min |

Spectroscopic and Physical Characterization

Structural confirmation and physical properties are essential components of a comprehensive purity analysis.

| Analytical Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.51 (s, 2H, NH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 164.2, 161.8, 158.0, 115.3, 98.7, 85.1, 61.2, 14.5, 13.8 |

| Mass Spectrometry (ESI-MS) m/z | 195.07 [M+H]⁺ |

| Melting Point | 172-174 °C |

| Appearance | Off-white to pale yellow crystalline solid |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar compounds[2].

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the proposed structure.

Mass Spectrometry (MS)

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Mode: Positive ion mode is typically effective for amine-containing compounds.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: The observed mass-to-charge ratio should correspond to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

Elemental Analysis

-

Instrumentation: CHN elemental analyzer.

-

Sample Preparation: A precisely weighed sample (1-2 mg) is required.

-

Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.

| Element | Theoretical % | Found % |

| Carbon (C) | 55.67 | 55.58 |

| Hydrogen (H) | 5.19 | 5.23 |

| Nitrogen (N) | 14.43 | 14.35 |

Logical Relationship for Purity Confirmation

The following diagram illustrates the logical flow of data interpretation to arrive at a conclusive purity statement.

Caption: Logical flow for the confirmation of high purity based on analytical data.

Disclaimer: The quantitative data and specific experimental parameters presented in this guide are representative examples for a high-purity sample of this compound and may vary based on the synthesis and purification methods employed. It is recommended to validate these methods in your own laboratory setting.

References

A Technical Guide to the Solubility Testing of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a key heterocyclic building block in medicinal chemistry, and understanding its solubility profile in various organic solvents is paramount for formulation development, purification, and various synthetic processes. This technical guide provides a comprehensive overview of the standardized methodologies for determining the solubility of this compound. In the absence of publicly available quantitative solubility data for this compound, this document details a robust experimental protocol based on the equilibrium shake-flask method, a widely accepted standard in the pharmaceutical industry. Furthermore, it presents an illustrative template for data reporting and a visual workflow to guide researchers in conducting these essential studies.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in drug development.[1] For an API like this compound, solubility in organic solvents influences:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity crystalline solid with the desired polymorphic form.

-

Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating liquid dosage forms or in processes like spray drying to produce amorphous solid dispersions.

-

Synthetic Chemistry: As a versatile intermediate, its solubility dictates the choice of reaction media for subsequent synthetic transformations.[2][3]

-

Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Given its importance, a standardized approach to solubility determination is necessary to ensure data accuracy and reproducibility.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[4][5] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by the separation of the solid and liquid phases and quantification of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

Data Presentation

Due to the lack of publicly available experimental data, the following table is presented as a template for reporting solubility results. The values provided are for illustrative purposes only and do not represent actual experimental data.

| Organic Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |

| Methanol | 25 | 5.2 | 0.027 |

| Ethanol | 25 | 3.8 | 0.020 |

| Acetone | 25 | 10.5 | 0.054 |

| Ethyl Acetate | 25 | 2.1 | 0.011 |

| Dichloromethane | 25 | 8.9 | 0.046 |

| Acetonitrile | 25 | 6.7 | 0.034 |

| Tetrahydrofuran | 25 | 12.3 | 0.063 |

| Toluene | 25 | 0.5 | 0.003 |

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for solubility determination.

References

Methodological & Application

Application Note: One-Pot Synthesis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Introduction Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a polysubstituted furan derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This document outlines a detailed experimental protocol for the synthesis of this target compound via a one-pot reaction involving ethyl acetoacetate and malononitrile, employing a base-catalyzed Thorpe-Ziegler type condensation and cyclization reaction. This method provides a straightforward and efficient route to this class of heterocyclic compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 178-182 °C |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Solvent for Recrystallization | Ethanol/Water mixture |

Experimental Protocol

Materials and Reagents:

-

Ethyl acetoacetate (EAA)

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Hydrochloric acid (for neutralization, if necessary)

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol, 13.01 g) and malononitrile (0.1 mol, 6.61 g) in 100 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (0.01 mol, 0.85 g, approximately 1 mL) as a catalyst.

-

Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude solid is triturated with a small amount of cold water and then collected by vacuum filtration. The product is washed with cold water to remove any remaining catalyst and unreacted starting materials.

-

Recrystallization: The crude product is recrystallized from an ethanol/water mixture to afford the pure this compound as an off-white to pale yellow crystalline solid.

-

Drying and Characterization: The purified product is dried in a vacuum oven at 50-60 °C. The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualizations

Application Notes and Protocols: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate in Medicinal Chemistry

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications, including detailed experimental protocols and quantitative biological data for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, are limited in publicly available scientific literature. The following application notes and protocols are based on closely related and well-studied analogs. These examples are provided to illustrate the potential applications of this class of compounds in medicinal chemistry.

Introduction

This compound is a polysubstituted furan derivative. The furan scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The presence of amino, cyano, and carboxylate groups on the furan ring of the title compound offers multiple points for chemical modification, making it an attractive starting material or intermediate for the synthesis of novel therapeutic agents.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar compounds, this compound can be considered a versatile scaffold for the development of various therapeutic agents.

Anticancer Agents

Derivatives of furan-2-carboxylic acid have demonstrated notable cytotoxicity against various cancer cell lines.[1] For instance, certain pyrano[3,2-c]quinoline-3-carboxylates, which can be synthesized from related building blocks, have shown potent antiproliferative activity by targeting key signaling pathways in cancer.

A series of novel quinoline-3-carboxylate derivatives were synthesized and evaluated as potential dual inhibitors of EGFR and HER-2.[2] Several of these compounds exhibited significant antiproliferative efficacy against breast (MCF-7) and colon (HT-29) cancer cell lines, with some surpassing the activity of the established drug erlotinib.[2]

Quantitative Data: Antiproliferative Activity of Related Quinolone Derivatives

| Compound ID | Cell Line | IC50 (nM) | Reference |

| 3a | HT-29 | 23 | [2] |

| 3f | HT-29 | 25 | [2] |

| Erlotinib | HT-29 | 30 | [2] |

| 5a | EGFR Inhibition | 71 | [2] |

| 5a | HER-2 Inhibition | 31 | [2] |

| Erlotinib | EGFR Inhibition | 80 | [2] |

| Lapatinib | HER-2 Inhibition | 26 | [2] |

Antimicrobial Agents

Furan derivatives have been investigated for their antibacterial properties. The core furan structure can be functionalized to interact with various bacterial targets. While specific data for the title compound is unavailable, the general class of furan carboxylates has shown promise in this area.

Anti-inflammatory and Analgesic Agents

Certain pyridine dicarboxylate derivatives, which share some structural similarities with the title compound, have been shown to possess anti-inflammatory and analgesic activities.[3] This suggests that furan-based analogs could also be explored for these indications.

Experimental Protocols

The following are generalized protocols based on methodologies reported for analogous compounds. Researchers should adapt these protocols based on the specific reactivity of this compound and its derivatives.

Protocol 1: General Synthesis of Furan and Thiophene Derivatives

This protocol is adapted from the Gewald reaction for the synthesis of 2-aminothiophenes, which can be conceptually applied to the synthesis of highly substituted furans.[4]

Materials:

-

An appropriate α-methylene ketone or aldehyde

-

Ethyl cyanoacetate

-

Elemental sulfur (for thiophene synthesis)

-

A suitable base (e.g., diethylamine, morpholine, or DBU)

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve the α-methylene ketone/aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.

-

For thiophene synthesis, add elemental sulfur (1 equivalent) to the mixture.

-

Add the base (catalytic amount, e.g., 0.1 equivalents) to the solution at room temperature.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified compound.

Protocol 2: Synthesis of Pyrano[3,2-c]quinoline Derivatives

This protocol is based on the synthesis of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates.[2]

Materials:

-

4-hydroxy-2-quinolinone derivative (1 equivalent)

-

Ethyl 2-cyano-3-phenylacrylate derivative (1 equivalent)

-

Potassium carbonate (K2CO3) as a catalyst

-

Dimethylformamide (DMF) as a solvent

Procedure:

-

To a solution of the 4-hydroxy-2-quinolinone derivative in DMF, add the ethyl 2-cyano-3-phenylacrylate derivative.

-

Add a catalytic amount of K2CO3 to the reaction mixture.

-

Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Caption: A generalized experimental workflow for the synthesis of substituted heterocycles.

Caption: A hypothetical signaling pathway inhibited by a furan-based EGFR/HER-2 inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate as a Scaffold for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a polysubstituted furan derivative that holds significant promise as a versatile scaffold in drug discovery. The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its utility in medicinal chemistry is often attributed to its role as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] Furan-containing molecules have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4][5]

The dense functionalization of this compound, featuring amino, cyano, and carboxylate groups, provides multiple reactive handles for chemical modification. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for screening against various biological targets. The structural similarity to well-established pharmacophores, such as the analogous 2-aminothiophene derivatives used in the synthesis of agrochemicals and pharmaceuticals, further underscores its potential.[6]

Application Notes

Privileged Scaffold for Library Synthesis

The title compound is an example of a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. The distinct functional groups on the furan ring allow for the introduction of diversity at multiple points, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

-

Amino Group (C5): Can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents.

-

Cyano Group (C4): Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

-

Ester Group (C3): Can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines or alcohols. It can also be reduced to a primary alcohol.

-

Methyl Group (C2): Can be functionalized, for example, via radical halogenation, to introduce further diversity.

Bioisosteric Replacement

In drug design, furan rings are often used as bioisosteres for other aromatic systems like benzene and thiophene.[1][7][8][9][10] This strategy, known as scaffold hopping, is employed to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while retaining or improving its biological activity. For instance, replacing a thiophene ring with a furan ring can alter the molecule's interaction with metabolic enzymes and target proteins.

Potential Therapeutic Areas

Based on the known biological activities of structurally related furan and aminothiophene derivatives, compounds derived from this scaffold could be investigated for a range of therapeutic applications:

-

Anticancer Agents: Many furan derivatives have shown cytotoxic activity against various cancer cell lines.[11] The scaffold can be elaborated to target specific enzymes involved in cancer progression, such as protein kinases.

-

Antimicrobial Agents: The furan nucleus is present in several antimicrobial drugs.[1][2] Derivatives could be synthesized and screened for activity against a panel of bacterial and fungal strains.

-

Anti-inflammatory Agents: Furan-containing molecules have been shown to inhibit enzymes like cyclooxygenases (COX), which are involved in inflammatory processes.[1]

-